molecular formula C28H29Cl2N3O3 B15154790 1-(4-tert-butyl-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone

1-(4-tert-butyl-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone

Cat. No.: B15154790
M. Wt: 526.4 g/mol
InChI Key: AZFSUSXMRAKYFJ-UHFFFAOYSA-N
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Description

1-(4-tert-butyl-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone is a complex organic compound with a unique structure that includes a triazole ring, a methoxyphenyl group, and a dichlorobenzyl ether moiety

Preparation Methods

The synthesis of 1-(4-tert-butyl-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the tert-butyl group: This step can be performed using tert-butyl halides in the presence of a strong base.

    Attachment of the dichlorobenzyl ether moiety: This can be done through an etherification reaction using 2,6-dichlorobenzyl alcohol and an appropriate phenol derivative.

    Final coupling and purification: The final product is obtained through coupling reactions and purified using techniques such as column chromatography or recrystallization.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(4-tert-butyl-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, using reagents such as halogens, nitrating agents, or sulfonating agents.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate).

Scientific Research Applications

1-(4-tert-butyl-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone has several scientific research applications:

    Medicinal chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials science: It can be used in the synthesis of advanced materials, such as polymers or nanomaterials, with specific properties.

    Biological studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.

    Industrial applications: It can be used as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-tert-butyl-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-tert-butyl-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone can be compared with other similar compounds, such as:

    1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone: This compound has a similar structure but contains nitro groups instead of the dichlorobenzyl ether moiety.

    4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone: Another similar compound with a different substitution pattern on the aromatic ring.

    4,4’,4’‘-Tri-tert-butyl-2,2’6’,2’'-terpyridine: A compound with a terpyridine core and tert-butyl groups, used in coordination chemistry and catalysis.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H29Cl2N3O3

Molecular Weight

526.4 g/mol

IUPAC Name

1-[4-tert-butyl-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone

InChI

InChI=1S/C28H29Cl2N3O3/c1-18(34)26-31-33(20-10-7-6-8-11-20)27(32(26)28(2,3)4)19-14-15-24(25(16-19)35-5)36-17-21-22(29)12-9-13-23(21)30/h6-16,27H,17H2,1-5H3

InChI Key

AZFSUSXMRAKYFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C(N1C(C)(C)C)C2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)OC)C4=CC=CC=C4

Origin of Product

United States

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